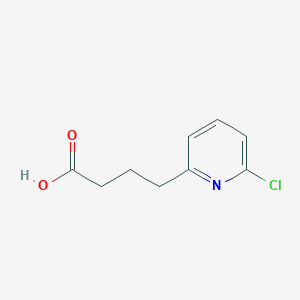
4-(6-Chloropyridin-2-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloropyridin-2-yl)butanoic acid is a chemical compound with the molecular formula C9H10ClNO2. It is characterized by the presence of a chloropyridine ring attached to a butanoic acid chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyridin-2-yl)butanoic acid typically involves the reaction of 6-chloropyridine with butanoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 4-(6-Chloropyridin-2-yl)butanoic acid may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-(6-Chloropyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropyridine ring to a more saturated form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 4-(6-Chloropyridin-2-yl)butanoic acid, such as ketones, alcohols, and substituted pyridines .
科学的研究の応用
4-(6-Chloropyridin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
作用機序
The mechanism of action of 4-(6-Chloropyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(6-Bromopyridin-2-yl)butanoic acid
- 4-(6-Fluoropyridin-2-yl)butanoic acid
- 4-(6-Methylpyridin-2-yl)butanoic acid
Uniqueness
4-(6-Chloropyridin-2-yl)butanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different halogen or alkyl substitutions .
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
4-(6-chloropyridin-2-yl)butanoic acid |
InChI |
InChI=1S/C9H10ClNO2/c10-8-5-1-3-7(11-8)4-2-6-9(12)13/h1,3,5H,2,4,6H2,(H,12,13) |
InChIキー |
SUFPCLKXHDZUKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Cl)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


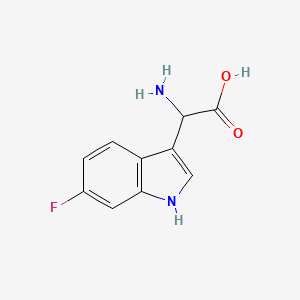
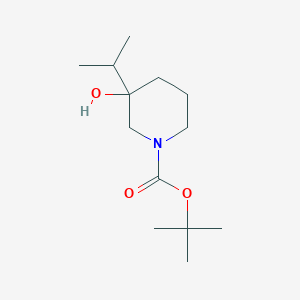
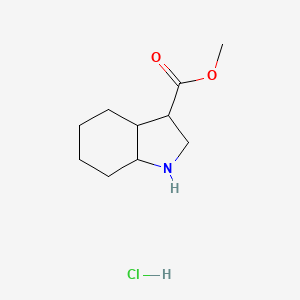
![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
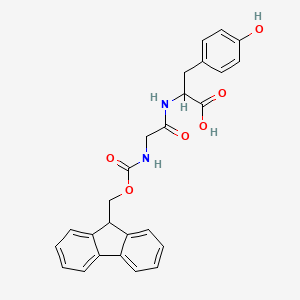
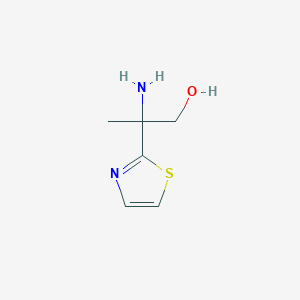
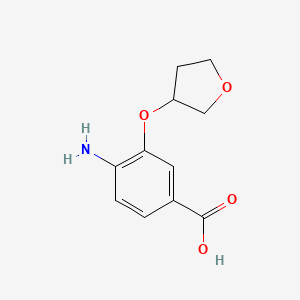

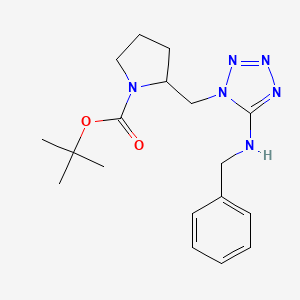
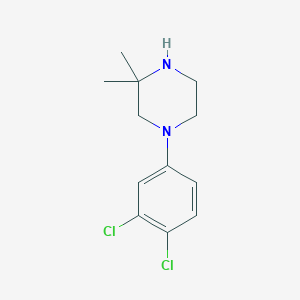

![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
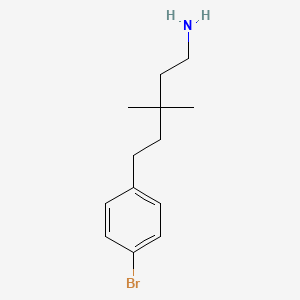
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)
